molecular formula C19H23N3OS B5880972 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide

4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide

Cat. No. B5880972
M. Wt: 341.5 g/mol
InChI Key: ZQOVENVZHJTQCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide, also known as MPPT, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPPT belongs to the class of piperazine derivatives and has been shown to have an affinity for the serotonin transporter. In

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves its interaction with the serotonin transporter. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide binds to the transporter and inhibits the reuptake of serotonin, which results in an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is believed to be responsible for the antidepressant and anxiolytic effects of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide.
Biochemical and Physiological Effects
4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have a number of biochemical and physiological effects. In addition to increasing the levels of serotonin in the brain, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of dopamine and norepinephrine. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has also been shown to have anxiolytic effects, which may be due to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its selectivity for the serotonin transporter. This selectivity allows for the specific modulation of serotonin levels in the brain, which can be useful for studying the role of serotonin in various physiological processes. However, one limitation of using 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments is its potential toxicity. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. One area of research is the development of new antidepressant and anxiolytic drugs based on the structure of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. Another area of research is the study of the potential neuroprotective effects of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to have antioxidant properties, which may be useful for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, more research is needed to fully understand the mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide and its potential applications in the treatment of drug addiction and withdrawal symptoms.
Conclusion
In conclusion, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. The synthesis method for 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxyphenylpiperazine and 3-methylphenyl isothiocyanate. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential use in the treatment of depression, anxiety disorders, and drug addiction. The mechanism of action of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves its interaction with the serotonin transporter, which results in an increase in the levels of serotonin in the brain. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has a number of biochemical and physiological effects, including the modulation of the HPA axis and the increase in dopamine and norepinephrine levels. While there are some limitations to the use of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide in lab experiments, there are several future directions for research on this compound.

Synthesis Methods

The synthesis method for 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxyphenylpiperazine and 3-methylphenyl isothiocyanate in the presence of a base. The reaction yields 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide as a white crystalline solid with a melting point of 205-207°C. The purity of 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide can be determined by high-performance liquid chromatography (HPLC) and its structure can be confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various areas of research. One of the most promising applications is in the treatment of depression and anxiety disorders. 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of serotonin in the brain, which is a neurotransmitter that is known to regulate mood and emotions. Additionally, 4-(4-methoxyphenyl)-N-(3-methylphenyl)-1-piperazinecarbothioamide has been studied for its potential use in the treatment of drug addiction and withdrawal symptoms.

properties

IUPAC Name

4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3OS/c1-15-4-3-5-16(14-15)20-19(24)22-12-10-21(11-13-22)17-6-8-18(23-2)9-7-17/h3-9,14H,10-13H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQOVENVZHJTQCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-methoxyphenyl)-N-(3-methylphenyl)piperazine-1-carbothioamide

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